N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound featuring a unique structure that combines an oxan ring with an imidazo[1,2-a]pyridine core
Properties
IUPAC Name |
N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c15-13(20)14(4-7-21-8-5-14)17-12(19)10-9-16-11-3-1-2-6-18(10)11/h9H,1-8H2,(H2,15,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASSBSXNBVRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C(=O)NC3(CCOCC3)C(=O)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the oxan ring, followed by the formation of the imidazo[1,2-a]pyridine core
Formation of the Oxan Ring: This can be achieved through the cyclization of a suitable diol with a carbamoyl chloride under basic conditions.
Synthesis of the Imidazo[1,2-a]pyridine Core: This step often involves the condensation of a pyridine derivative with an appropriate amine, followed by cyclization.
Introduction of the Carbamoyl Group: The final compound is obtained by reacting the intermediate with a carbamoylating agent, such as carbamoyl chloride, under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their functional groups and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but lack the oxan ring and carbamoyl group.
Uniqueness
N-(4-carbamoyloxan-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of an oxan ring with an imidazo[1,2-a]pyridine core and a carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
